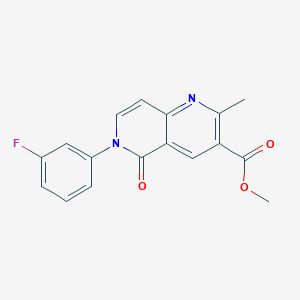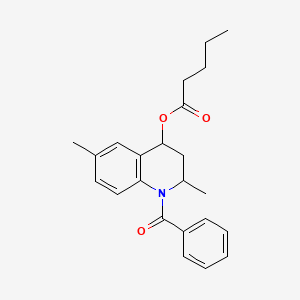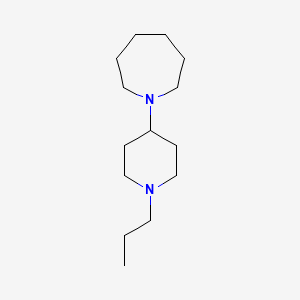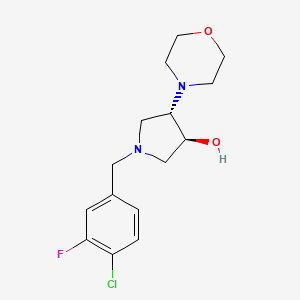
N-(2-methoxyethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-phenoxypropanamide, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. MPP is a derivative of phenoxypropanolamine, a compound that has been used in a variety of medications for its ability to stimulate the central nervous system. MPP has been found to have similar properties, and has been studied for its potential use in a variety of research applications.
作用機序
The exact mechanism of action of N-(2-methoxyethyl)-2-phenoxypropanamide is not fully understood, but it is believed to act by stimulating the central nervous system. This compound has been found to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and attention.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its stimulant properties, this compound has been found to increase heart rate and blood pressure, and can cause vasoconstriction. This compound has also been found to have analgesic properties, and has been studied for its potential use in pain management.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-phenoxypropanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. This compound is also relatively stable, and can be stored for extended periods of time without significant degradation. However, this compound does have some limitations. It can be difficult to control the dose and duration of exposure, and there is a risk of toxicity at high doses.
将来の方向性
There are a number of future directions for research involving N-(2-methoxyethyl)-2-phenoxypropanamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease. This compound has been found to have neuroprotective properties, and may be able to slow the progression of these conditions. Another area of interest is the use of this compound as a tool for studying the central nervous system. This compound has been found to have similar properties to other stimulants, such as amphetamines, and may be useful in investigating the mechanisms of action of these compounds. Finally, there is interest in developing new methods for synthesizing this compound, in order to improve the yield and purity of the final product.
合成法
N-(2-methoxyethyl)-2-phenoxypropanamide can be synthesized using a variety of methods, including the reaction of phenoxypropanolamine with 2-methoxyethanol in the presence of a catalyst. Other methods involve the use of different reagents and solvents, and the reaction conditions can be adjusted to produce different yields and purities of the final product.
科学的研究の応用
N-(2-methoxyethyl)-2-phenoxypropanamide has been studied for its potential use in a variety of research applications, including as a tool for studying the central nervous system. This compound has been found to have stimulant properties, and has been used in studies to investigate the effects of different compounds on the brain and behavior. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(12(14)13-8-9-15-2)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUYAXTXWOMUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)

![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)

![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)


![2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4995651.png)